molecular formula C4H7ClN4S B1447097 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine CAS No. 1355334-85-8

4-Methyl-[1,2,3]thiadiazole-5-carboxamidine

Cat. No.: B1447097
CAS No.: 1355334-85-8
M. Wt: 178.64 g/mol
InChI Key: NEBGMCPWNWZPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is a heterocyclic compound that has garnered interest due to its potential biological activities This compound is characterized by a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Biochemical Analysis

Biochemical Properties

4-Methyl-[1,2,3]thiadiazole-5-carboxamidine plays a significant role in biochemical reactions, particularly in antimicrobial activity. It interacts with various enzymes and proteins, disrupting their normal functions. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, leading to the suppression of bacterial growth . The compound’s interaction with proteins often involves binding to active sites, thereby inhibiting enzyme activity and affecting cellular processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to altered cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. For example, the compound has been shown to inhibit bacterial enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its bioactivity over extended periods . Degradation can occur under certain conditions, leading to reduced efficacy. Long-term studies have demonstrated that prolonged exposure to the compound can result in sustained cellular responses, including continued inhibition of bacterial growth and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial and anticancer activities without significant toxicity . At higher doses, toxic effects can occur, including liver and kidney damage. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological activity. Beyond this threshold, increasing the dose does not proportionally enhance the effect and may lead to adverse outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound has been shown to inhibit key enzymes in bacterial metabolic pathways, leading to disrupted energy production and biosynthesis . Additionally, it can affect the levels of specific metabolites, altering cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its bioactivity. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various compartments, including the cytoplasm and nucleus, where it exerts its effects. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis. Additionally, the compound can accumulate in the nucleus, affecting gene expression and cellular responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with methyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-[1,2,3]thiadiazole-5-carboxamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups, such as thiols or amines.

    Substitution: The carboxamidine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid, typically used in solvents like acetic acid or dichloromethane.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines or alcohols can react with the carboxamidine group under basic conditions, often in solvents like dimethylformamide or acetonitrile.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-[1,2,3]thiadiazole-5-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamidine group, affecting its reactivity and biological activity.

    4-Methyl-[1,2,3]thiadiazole-5-thiol:

    4-Methyl-[1,2,3]thiadiazole-5-amine: The amine group introduces different reactivity and potential for forming hydrogen bonds.

Uniqueness

4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is unique due to the presence of the carboxamidine group, which enhances its reactivity and potential biological activities. This makes it a valuable compound for developing new materials, drugs, and industrial products.

Biological Activity

4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Structure and Properties

The compound features a thiadiazole ring, which is known for its pharmacological significance. The presence of the methyl group at position 4 and the carboxamidine functional group contribute to its unique chemical properties and biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds with a 1,2,3-thiadiazole core can inhibit the growth of various bacterial strains and fungi. The mechanisms often involve disruption of cellular membranes or interference with metabolic pathways.

Anticancer Potential

Thiadiazole derivatives have been investigated for their anticancer properties. A study demonstrated that compounds containing the thiadiazole moiety exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest.

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundMCF-70.15Induces apoptosis
This compoundA5490.08Cell cycle arrest at G2/M

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is crucial in conditions characterized by chronic inflammation.

The biological activity of this compound is primarily mediated through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
  • Interaction with DNA : Some studies suggest that thiadiazoles can intercalate with DNA, disrupting replication and transcription.
  • Oxidative Stress Modulation : By regulating reactive oxygen species (ROS) levels, it can protect cells from oxidative damage.

Study on Anticancer Activity

In a controlled study published in a peer-reviewed journal, researchers synthesized several thiadiazole derivatives and tested their effects on cancer cell lines. The results indicated that those with specific substitutions at the thiadiazole ring exhibited enhanced cytotoxicity compared to others. For example:

  • Compound A : IC50 = 0.05 µM against MCF-7
  • Compound B : IC50 = 0.10 µM against A549

These findings underscore the importance of structural modifications in enhancing biological activity.

Antimicrobial Efficacy Research

Another study evaluated the antimicrobial efficacy of various thiadiazole derivatives against common pathogens such as E. coli and S. aureus. The results showed that compounds with a carboxamidine group displayed superior activity compared to those without it.

Properties

IUPAC Name

4-methylthiadiazole-5-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4S.ClH/c1-2-3(4(5)6)9-8-7-2;/h1H3,(H3,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBGMCPWNWZPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-[1,2,3]thiadiazole-5-carboxamidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Methyl-[1,2,3]thiadiazole-5-carboxamidine
Reactant of Route 3
Reactant of Route 3
4-Methyl-[1,2,3]thiadiazole-5-carboxamidine
Reactant of Route 4
4-Methyl-[1,2,3]thiadiazole-5-carboxamidine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Methyl-[1,2,3]thiadiazole-5-carboxamidine
Reactant of Route 6
4-Methyl-[1,2,3]thiadiazole-5-carboxamidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.